

# An In-Depth Technical Guide to (2-(Diethylcarbamoyl)phenyl)boronic acid

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## Compound of Interest

Compound Name: (2-(Diethylcarbamoyl)phenyl)boronic acid

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## Abstract

**(2-(Diethylcarbamoyl)phenyl)boronic acid**, also known as N,N-Diethyl-2-boronobenzamide, is a synthetically versatile organic compound of increasing interest in medicinal chemistry and materials science. As a bifunctional molecule, it incorporates a reactive boronic acid moiety and a robust diethylcarbamoyl directing group. This guide provides a comprehensive overview of its molecular structure, spectroscopic signature, and a detailed experimental protocol for its synthesis. The unique arrangement of its functional groups makes it a valuable building block for creating complex molecular architectures, particularly through transition-metal-catalyzed cross-coupling reactions.

## Molecular Structure and Properties

**(2-(Diethylcarbamoyl)phenyl)boronic acid** is an aromatic compound featuring a phenyl ring substituted at the ortho-positions with a boronic acid group [-B(OH)<sub>2</sub>] and a diethylcarbamoyl group [-C(=O)N(CH<sub>2</sub>CH<sub>3</sub>)<sub>2</sub>]. The amide functionality can influence the electronic properties and reactivity of the boronic acid through steric and electronic effects.

Table 1: Physicochemical Properties of (2-(Diethylcarbamoyl)phenyl)boronic acid

Property	Value	Reference(s)
CAS Number	129112-21-6	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>11</sub> H <sub>16</sub> BNO <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	221.06 g/mol	<a href="#">[2]</a>
Appearance	White to off-white solid or powder	<a href="#">[1]</a>
Purity	Typically ≥95%	<a href="#">[3]</a>
SMILES	O=C(C1=CC=CC=C1B(O)O)N(CC)CC	<a href="#">[2]</a>
Storage Conditions	Inert atmosphere, 2-8°C	<a href="#">[2]</a>

## Spectroscopic Characterization

The structural identity and purity of **(2-(Diethylcarbamoyl)phenyl)boronic acid** are confirmed through various spectroscopic techniques. While specific experimental spectra for this exact compound are not widely published in peer-reviewed literature, the expected data can be reliably predicted based on the analysis of its constituent functional groups and data from closely related analogues.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework. Due to the restricted rotation around the amide C-N bond, the signals for the ethyl protons (CH<sub>2</sub> and CH<sub>3</sub>) may appear as broad or distinct resonances at room temperature.

Table 2: Predicted <sup>1</sup>H NMR Spectral Data (in CDCl<sub>3</sub>, 400 MHz)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 7.8 - 8.2	Multiplet	1H	Ar-H (ortho to -B(OH) <sub>2</sub> )
~ 7.2 - 7.6	Multiplet	3H	Ar-H
~ 5.5 - 6.5	Broad Singlet	2H	B(OH) <sub>2</sub>
~ 3.5 (broad)	Quartet / Broad	2H	N(CH <sub>2</sub> CH <sub>3</sub> )
~ 3.2 (broad)	Quartet / Broad	2H	N(CH <sub>2</sub> CH <sub>3</sub> )
~ 1.2 (broad)	Triplet / Broad	3H	N(CH <sub>2</sub> CH <sub>3</sub> )
~ 1.1 (broad)	Triplet / Broad	3H	N(CH <sub>2</sub> CH <sub>3</sub> )

Table 3: Predicted <sup>13</sup>C NMR Spectral Data (in CDCl<sub>3</sub>, 101 MHz)

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 168 - 172	C=O (Amide)
~ 135 - 145	Ar-C (ipso- to amide)
~ 130 - 135	Ar-CH
~ 125 - 130	Ar-CH
Not observed or broad	Ar-C (ipso- to boron)
~ 43	N(CH <sub>2</sub> CH <sub>3</sub> )
~ 39	N(CH <sub>2</sub> CH <sub>3</sub> )
~ 14	N(CH <sub>2</sub> CH <sub>3</sub> )
~ 13	N(CH <sub>2</sub> CH <sub>3</sub> )

<sup>11</sup>B NMR Spectroscopy: The <sup>11</sup>B NMR spectrum is characteristic for the hybridization state of the boron atom. For a trigonal planar sp<sup>2</sup>-hybridized boronic acid, a single broad resonance is

expected in the range of  $\delta$  27-33 ppm.<sup>[4]</sup> The precise chemical shift can be influenced by solvent and pH.<sup>[5][6]</sup>

## Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
~ 3500 - 3200	O-H Stretch (broad)	Boronic acid (-B(OH) <sub>2</sub> )
~ 1630 - 1610	C=O Stretch (strong)	Tertiary Amide
~ 1380 - 1330	B-O Stretch	Boronic acid
~ 1250 - 1200	C-N Stretch	Tertiary Amide

## Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI), the expected molecular ion peaks would be:

- $[M+H]^+$ : m/z  $\approx$  222.13
- $[M+Na]^+$ : m/z  $\approx$  244.11

## Experimental Protocols: Synthesis

A robust and common method for the synthesis of arylboronic acids involves the reaction of an organometallic intermediate (like a Grignard or organolithium reagent) with a borate ester, followed by acidic hydrolysis.<sup>[7]</sup> The synthesis of **(2-(Diethylcarbamoyl)phenyl)boronic acid** can be achieved via the borylation of N,N-diethyl-2-bromobenzamide.

## Synthesis of Starting Material: N,N-Diethyl-2-bromobenzamide

The precursor amide can be synthesized from 2-bromobenzoyl chloride and diethylamine.

## Protocol:

- To a stirred solution of 2-bromobenzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).
- Slowly add diethylamine (1.1 eq) dropwise, maintaining the temperature at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction to completion using Thin Layer Chromatography (TLC).
- Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO<sub>3</sub>, and brine.
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield pure N,N-diethyl-2-bromobenzamide.<sup>[8][9]</sup>

## Synthesis of (2-(Diethylcarbamoyl)phenyl)boronic acid

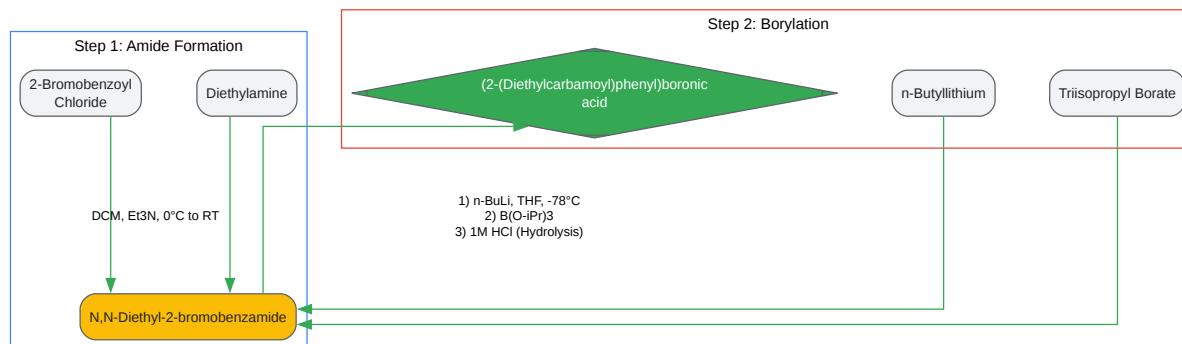
This protocol describes a lithium-halogen exchange followed by borylation.

## Materials:

- N,N-Diethyl-2-bromobenzamide (1.0 eq)
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes (1.1 eq)
- Triisopropyl borate (1.2 eq)
- 1 M Hydrochloric acid (HCl)

## Protocol:

- Dissolve N,N-diethyl-2-bromobenzamide in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Add n-BuLi solution dropwise via syringe over 15 minutes, ensuring the internal temperature remains below -70 °C. A color change is typically observed, indicating the formation of the organolithium species.
- Stir the mixture at -78 °C for 1 hour.
- Add triisopropyl borate dropwise, again maintaining the temperature below -70 °C.
- After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours, then allow it to warm slowly to room temperature overnight.
- Quench the reaction by slowly adding 1 M HCl at 0 °C until the solution is acidic (pH ~1-2).
- Stir the biphasic mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers and wash with brine.
- Dry the organic phase over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and remove the solvent by rotary evaporation.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by trituration with diethyl ether to afford **(2-(Diethylcarbamoyl)phenyl)boronic acid** as a solid.



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**Caption:** Synthetic workflow for **(2-(Diethylcarbamoyl)phenyl)boronic acid**.

## Applications in Research and Drug Development

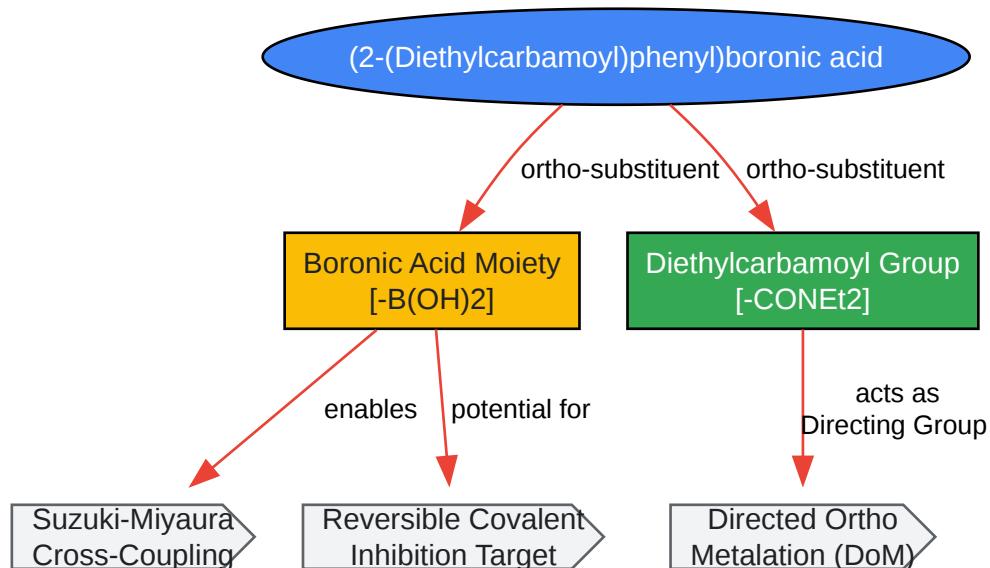
Boronic acids are a privileged class of compounds in drug discovery, famously exemplified by the proteasome inhibitor bortezomib.[7] They can act as reversible covalent inhibitors by forming stable, yet reversible, bonds with diols present in biological targets like sugars or serine residues in enzyme active sites.

The title compound, **(2-(Diethylcarbamoyl)phenyl)boronic acid**, serves as a valuable building block in several key areas:

- **Directed Ortho Metalation (DoM):** The N,N-diethylcarbamoyl group is a powerful directed metalation group (DMG). It can chelate to an organolithium base, directing deprotonation specifically to the ortho position (the 6-position of the ring). This allows for subsequent functionalization at that site, providing a route to highly substituted aromatic compounds.
- **Suzuki-Miyaura Cross-Coupling:** The boronic acid moiety is a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This enables the formation of C-C bonds

by coupling with aryl or vinyl halides, providing access to complex biaryl structures that are common motifs in pharmaceuticals.

- **Fragment-Based Drug Discovery:** As a fragment containing both a hydrogen bond acceptor (amide) and a covalent warhead (boronic acid), it can be used in fragment-based screening to identify new binding interactions with therapeutic targets.



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**Caption:** Key functional groups and their synthetic applications.

## Conclusion

**(2-(Diethylcarbamoyl)phenyl)boronic acid** is a key synthetic intermediate whose structure allows for diverse and regioselective chemical transformations. Its utility in both directed metalation and cross-coupling reactions makes it a powerful tool for the synthesis of complex, polysubstituted aromatic compounds relevant to pharmaceutical and materials science research. This guide provides the foundational chemical data and a reliable synthetic protocol to facilitate its use in the laboratory.

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